![molecular formula C8H8F3N3O B1451270 2-(トリフルオロメチル)-6,7,8,9-テトラヒドロ-4H-ピリミド[1,2-a]ピリミジン-4-オン CAS No. 1566706-02-2](/img/structure/B1451270.png)
2-(トリフルオロメチル)-6,7,8,9-テトラヒドロ-4H-ピリミド[1,2-a]ピリミジン-4-オン
説明
The compound is a derivative of pyrimidine . Pyrimidines are important substances in the synthesis of various active molecules and are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related study describes the synthesis of novel pyrimidine derivatives containing an amide moiety . Another study discusses the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones .Chemical Reactions Analysis
A study discusses the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .科学的研究の応用
カルコゲネーション
この化合物は、C-3 カルコゲネーションのプロセスで使用されています 。この操作的に簡単な反応は、穏やかな条件下で進行し、グラム規模で実行できます。 これは、高収率(最大 95%)で多様な 3-ArS/ArSe誘導体を合成するために使用されてきました .
医薬品への応用
この化合物は、多様な生物活性を持っています 。 これは、抗がん剤など、さまざまな疾患の薬剤開発に使用されてきました .
実験室用化学物質
これは、実験室用化学物質として使用されます 。実験室用化学物質は、科学研究の目的で使用される物質です。
食品、医薬品、農薬、または殺生物剤製品の使用
この化合物は、食品、医薬品、農薬、または殺生物剤製品の使用にも使用されます .
治療の可能性
この化合物のようなイミダゾール含有化合物は、幅広い化学的および生物学的特性を持っています 。 それらは、新しい薬剤の開発に使用されており、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、駆虫、抗真菌、および潰瘍形成などのさまざまな生物活性を示しています .
多様に調整された誘導体の合成
高収率で多様に調整された 3-ArS/ArSe 誘導体を合成するための、4H-ピリド[1,2-a]ピリミジン-4-オンの迅速な金属フリー C-3 カルコゲネーションが考案されました .
作用機序
Target of Action
Many pyrimidine derivatives are known to interact with various targets in the body, including enzymes, receptors, and DNA/RNA. The specific target would depend on the exact structure of the compound .
Mode of Action
Pyrimidine derivatives often work by binding to their target and altering its function. This could involve inhibiting an enzyme, activating a receptor, or interfering with the replication of DNA/RNA .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could disrupt that pathway and affect the downstream processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from killing cells (as in the case of anticancer drugs) to reducing inflammation or pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds might be more effective or stable in acidic environments, while others might be more effective or stable in neutral or basic environments .
生化学分析
Biochemical Properties
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with epidermal growth factor receptor (EGFR), a protein that is crucial for cell growth and differentiation . The interaction between 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one and EGFR involves binding to the active site of the receptor, thereby inhibiting its activity and leading to reduced cell proliferation .
Cellular Effects
The effects of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one on various cell types and cellular processes have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, particularly in human gastric carcinoma cell lines . Additionally, it influences cell signaling pathways by inhibiting the activity of protein kinases, which are essential for cell growth, differentiation, and metabolism . The compound also affects gene expression by downregulating the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as EGFR and protein kinases . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in cell proliferation and an increase in apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one in animal models have been studied to determine the optimal dosage for therapeutic applications. In rodent models, the compound has been shown to exhibit dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and enhanced apoptosis . At very high doses, the compound may cause toxic effects, including liver and kidney damage . Therefore, careful dosage optimization is necessary to balance efficacy and safety.
Metabolic Pathways
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis . By inhibiting DHODH, the compound can disrupt the production of pyrimidine nucleotides, leading to reduced DNA and RNA synthesis in rapidly proliferating cells . This disruption contributes to the compound’s anticancer effects.
Transport and Distribution
Within cells and tissues, 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on target enzymes and proteins . The distribution of the compound within tissues may vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in metabolic pathways, while in the nucleus, it can modulate gene expression by binding to transcription factors and other regulatory proteins . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
特性
IUPAC Name |
2-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-4-6(15)14-3-1-2-12-7(14)13-5/h4H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXCLQKZZHFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


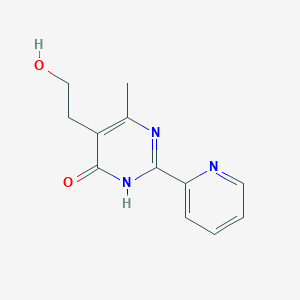
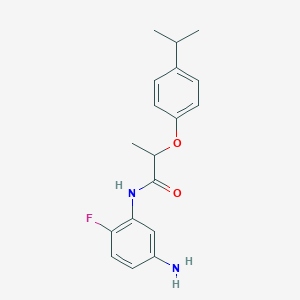
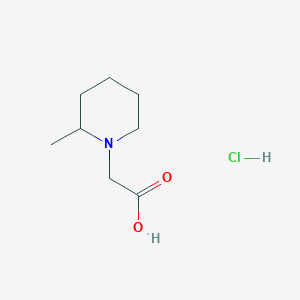
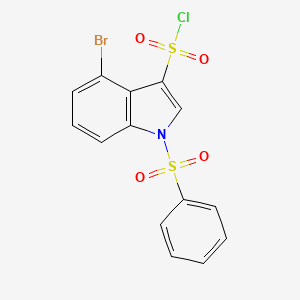
![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
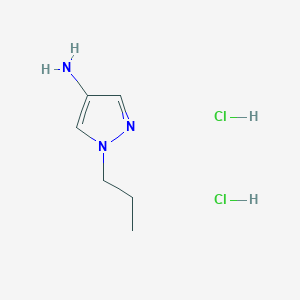
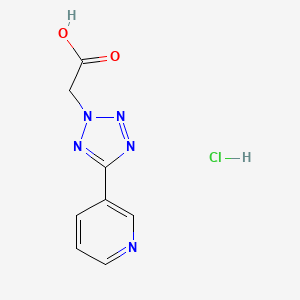
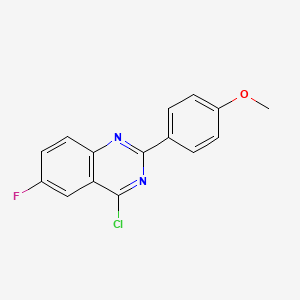


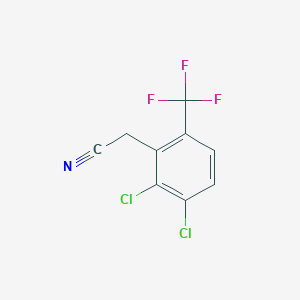
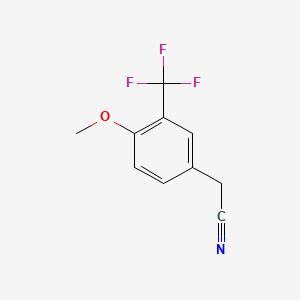
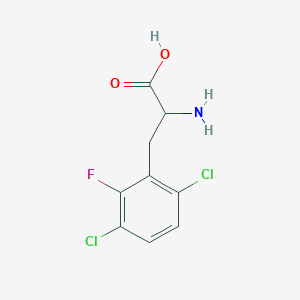
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
